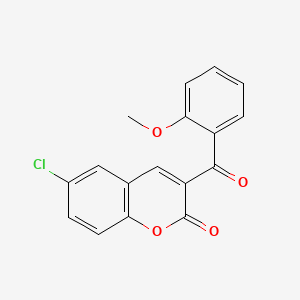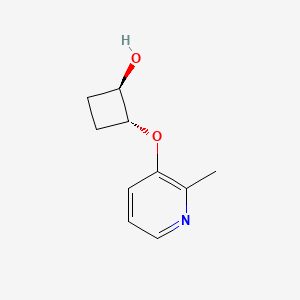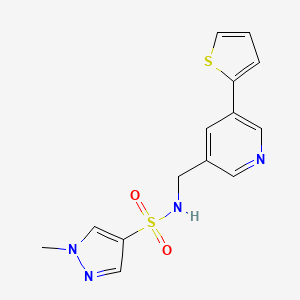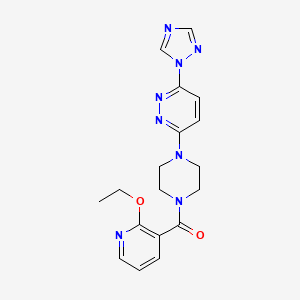
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as OP-2113, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用机制
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism and immune function. By inhibiting DPP-4, this compound increases the levels of incretins, which are hormones that stimulate insulin secretion and regulate glucose metabolism. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation and oxidative stress, and the stimulation of insulin secretion and regulation of glucose metabolism. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in lab experiments is its specificity for DPP-4, which allows for a targeted approach in studying the effects of DPP-4 inhibition. Additionally, this compound has been shown to have low toxicity in animal studies, which is important for its potential as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one. One area of research is the development of more efficient synthesis methods for this compound, which may improve its bioavailability and efficacy. Additionally, further studies are needed to explore the potential of this compound in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Furthermore, the combination of this compound with other therapeutic agents may enhance its therapeutic potential and efficacy.
合成方法
The synthesis of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves a series of chemical reactions, including the formation of the pyrrolidine ring and the oxadiazole ring. The final compound is obtained through a condensation reaction between the pyrrolidine and pyridine rings. The synthesis of this compound has been described in detail in scientific literature.
科学研究应用
3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have potential in the treatment of cardiovascular diseases by reducing inflammation and oxidative stress. Furthermore, this compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.
属性
IUPAC Name |
3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-11-9(2-1-4-13-11)12(18)16-5-3-8(6-16)10-14-7-19-15-10/h1-2,4,7-8H,3,5-6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOMPLLSFIJGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzenesulfonyl)-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621367.png)

![6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2621369.png)



![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2621376.png)




![allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2621386.png)

